molecular formula C20H24ClN5O3 B2770342 9-(3-chloro-2-methylphenyl)-3-(2-ethoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 876900-28-6

9-(3-chloro-2-methylphenyl)-3-(2-ethoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No. B2770342
CAS RN: 876900-28-6
M. Wt: 417.89
InChI Key: JXACRAIYUVGCNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(3-chloro-2-methylphenyl)-3-(2-ethoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C20H24ClN5O3 and its molecular weight is 417.89. The purity is usually 95%.
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Scientific Research Applications

Structural and Synthetic Approaches

Purinedione Synthesis

A study detailed the synthesis of 2-alkyl- or 2-aryl-9-methyl-4,5-dihydro-6H,8H-pyrimido[1,2,3-cd]purine-8,10(9H)-diones, achieved through a multi-step process starting from 6-chloro-5-nitro-3-methylpyrimidine-2,4(1H,3H)-dione. This synthesis approach highlights the compound's complex structure and the intricate steps required for its creation, potentially offering a method for synthesizing the compound or its derivatives (Ondrej imo, A. Rybár, & J. Alföldi, 1995).

Ionization and Methylation Reactions

Research on purine-6,8-diones has shown that these compounds can be classified based on their physical properties and react differently during methylation, depending on their substitution patterns. This study provides a foundation for understanding how substitutions on the purine ring, such as those in the target molecule, might affect its chemical behavior and interactions (M. Rahat, F. Bergmann, & I. Tamir, 1974).

Interaction Properties and Applications

Hydrogen-Bonded Complexes

The crystal structure analysis of purine and pyrimidine derivatives has shown that these molecules can form stable hydrogen-bonded complexes, resembling the Watson–Crick pairing found in DNA. This characteristic suggests potential applications in biomolecular engineering, drug design, and the study of molecular interactions in biological systems (H. M. Sobell, 1966).

properties

IUPAC Name

9-(3-chloro-2-methylphenyl)-3-(2-ethoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN5O3/c1-4-29-12-11-26-18(27)16-17(23(3)20(26)28)22-19-24(9-6-10-25(16)19)15-8-5-7-14(21)13(15)2/h5,7-8H,4,6,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXACRAIYUVGCNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C(=O)C2=C(N=C3N2CCCN3C4=C(C(=CC=C4)Cl)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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